molecular formula C8H6N2O2 B2887938 7-Aminoindoline-2,3-dione CAS No. 28284-00-6

7-Aminoindoline-2,3-dione

Cat. No. B2887938
CAS RN: 28284-00-6
M. Wt: 162.148
InChI Key: ONBJXCOZDZRPQB-UHFFFAOYSA-N
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Description

7-Aminoindoline-2,3-dione is a chemical compound with the molecular formula C8H6N2O2. It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .


Chemical Reactions Analysis

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .


Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Scientific Research Applications

Pharmaceutical Synthesis

7-Aminoindoline-2,3-dione has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

This compound is also being explored for its potential use in the development of herbicides . The specific mechanisms and effectiveness of this application are subjects of ongoing research.

Colorants and Dyes

7-Aminoindoline-2,3-dione is being used in the production of colorants and dyes . Its unique chemical structure contributes to the creation of a wide range of colors.

Polymer Additives

The compound is being investigated for its potential use as an additive in polymers . This could enhance the properties of the polymers, such as their durability and resistance to environmental factors.

Organic Synthesis

7-Aminoindoline-2,3-dione plays a crucial role in organic synthesis . It is involved in various synthetic strategies employed to access N-isoindoline-1,3-diones derivatives .

Photochromic Materials

The compound is being studied for its potential use in the development of photochromic materials . These materials change color in response to light, and have applications in various fields such as eyewear, textiles, and data storage.

Inhibitors of Mycobacterium Tuberculosis (Mtb) DNA Gyrase

Schiff bases of indoline-2,3-dione have been synthesized and investigated for their Mtb gyrase inhibitory activity . Some of these derivatives exhibited promising inhibitory activity, with IC50 values ranging from 50–157 μM .

Antiproliferative Activity Against K562 Chronic Myelogenous Leukemia Cells

A series of Schiff bases of indoline-2,3-dione were synthesized and their antiproliferative activity against K562 chronic myelogenous leukemia cells was evaluated . This suggests potential applications in the field of cancer research.

Future Directions

Indoline derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

7-amino-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBJXCOZDZRPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoindoline-2,3-dione

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